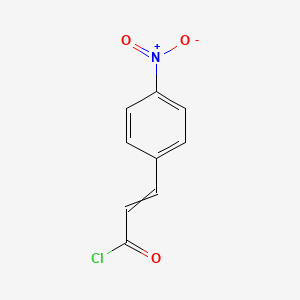

4-Nitrocinnamoyl chloride

Description

4-Nitrocinnamoyl chloride (C₉H₆ClNO₃) is a nitro-substituted acyl chloride derived from 4-nitrocinnamic acid. Its synthesis involves refluxing 4-nitrocinnamic acid with thionyl chloride (SOCl₂) in chloroform, followed by purification to yield a yellow solid . The compound features a cinnamoyl backbone (phenyl-propenoyl group) with a nitro (-NO₂) group at the para position of the aromatic ring.

Properties

Molecular Formula |

C9H6ClNO3 |

|---|---|

Molecular Weight |

211.60 g/mol |

IUPAC Name |

3-(4-nitrophenyl)prop-2-enoyl chloride |

InChI |

InChI=1S/C9H6ClNO3/c10-9(12)6-3-7-1-4-8(5-2-7)11(13)14/h1-6H |

InChI Key |

RUPXNPWALFDXJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactions Analysis

Reaction with Diazoalkanes

4-Nitrocinnamoyl chloride reacts with higher diazoalkanes (e.g., diazo-n-hexane, diazo-n-octane) in a two-step process , yielding diazoketones and pyrazoline derivatives depending on stoichiometry :

| Diazoalkane (mol ratio) | Primary Product (2 mol) | Secondary Product (4 mol) |

|---|---|---|

| Diazo-n-hexane (2:1) | 1-Diazo-1-n-amyl-4-nitrophenyl-3-butenone | 4-Nitrophenyl-3-n-amyl-diazoacetyl-5-n-amyl-pyrazoline |

| Diazo-n-octane (2:1) | 1-Diazo-1-n-heptyl-4-nitrophenyl-3-butenone | 4-Nitrophenyl-3-n-heptyl-diazoacetyl-5-n-heptyl-pyrazoline |

Mechanistic Notes :

-

Step 1 : The acid chloride group reacts with diazoalkane to form α-diazoketones.

-

Step 2 : Excess diazoalkane facilitates cyclization into pyrazolines via [3+2] cycloaddition.

-

Products are light yellow liquids but resist purification due to labile diazo groups. Characterization relies on 2,4-dinitrophenylsazone formation for butenones and Knorr’s test for pyrazolines .

Solvolysis Kinetics

The solvolysis of this compound follows Grunwald-Winstein kinetics , with sensitivity to solvent ionizing power (Y) and aromatic ring effects :

| Parameter | Value (p-Nitrocinnamoyl Chloride) | Significance |

|---|---|---|

| m (ionizing power) | 0.78 ± 0.04 | High sensitivity to solvent polarity |

| l (leaving group) | 0.42 ± 0.06 | Moderate dependence on Cl⁻ departure |

| hX (aromatic effect) | 0.91 ± 0.03 | Strong electron-withdrawing nitro group stabilizes transition state |

Key Findings :

-

Solvolysis in 80% ethanol proceeds via an SN1-like mechanism with partial charge separation.

-

The nitro group enhances reactivity by +M effect , stabilizing carbocation intermediates .

Acyl Chloride Reactivity

The compound participates in nucleophilic acyl substitution , typical of acyl chlorides :

-

Amide Formation : Reacts with amines to generate cinnamamides.

-

Esterification : Alcohols yield cinnamate esters.

Applications include derivatizing agents for HPLC analysis of pharmaceuticals .

Stability and Handling

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and chemical differences between 4-nitrocinnamoyl chloride and related compounds:

Pharmaceutical Relevance

- This compound : Used to synthesize dual-acting MAO-B/BACE1 inhibitors, which are promising candidates for neurodegenerative diseases like Alzheimer’s .

- 4-(Methylamino)-3-Nitrobenzoyl Chloride: Serves as a precursor for antibiotics and kinase inhibitors due to its methylamino group, which improves solubility and binding affinity in drug-receptor interactions .

Research Findings and Challenges

- Synthesis Efficiency : this compound requires controlled reflux conditions (50–60°C for 5 hours) to avoid decomposition, whereas 4-nitrobenzoyl chloride can be synthesized at room temperature .

- Stability Issues : Nitro-substituted acyl chlorides are moisture-sensitive, necessitating anhydrous handling. Bromide analogs (e.g., 4-nitrocinnamoyl bromide) are particularly prone to hydrolysis .

- Regulatory Considerations : Compounds like 4-chloro-3-nitrobenzoyl chloride may face stricter environmental regulations due to halogen content .

Q & A

Q. How can researchers ensure reproducibility in synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.